6-Nitro-1,2,3,4-tetrahydroisoquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

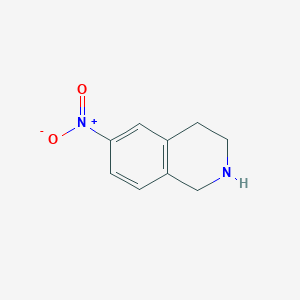

2D Structure

3D Structure

Properties

IUPAC Name |

6-nitro-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c12-11(13)9-2-1-8-6-10-4-3-7(8)5-9/h1-2,5,10H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUZGPBWVRKFMLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40940077 | |

| Record name | 6-Nitro-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40940077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186390-77-2 | |

| Record name | 1,2,3,4-Tetrahydro-6-nitroisoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=186390-77-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Nitro-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40940077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of 6-Nitro-1,2,3,4-tetrahydroisoquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of 6-nitro-1,2,3,4-tetrahydroisoquinoline, a valuable building block in medicinal chemistry and drug discovery. The tetrahydroisoquinoline scaffold is a privileged structure found in numerous biologically active compounds. The introduction of a nitro group at the 6-position offers a versatile handle for further chemical modifications, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents.

Synthesis Methodology

The primary synthetic route to this compound involves a two-step process starting from the readily available 1,2,3,4-tetrahydroisoquinoline. This method utilizes a protection-nitration-deprotection strategy to ensure regioselective nitration at the desired C-6 position of the benzene ring.

Synthesis Pathway

Caption: Synthetic route to this compound.

Experimental Protocols

Step 1: Synthesis of N-Acetyl-1,2,3,4-tetrahydroisoquinoline (Protection)

A solution of 1,2,3,4-tetrahydroisoquinoline in a suitable solvent, such as dichloromethane or pyridine, is cooled in an ice bath. Acetic anhydride or acetyl chloride is then added dropwise to the stirred solution. The reaction mixture is allowed to warm to room temperature and stirred for a specified time until the starting material is consumed, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is extracted, dried, and purified, typically by column chromatography, to yield N-acetyl-1,2,3,4-tetrahydroisoquinoline.

Step 2: Synthesis of N-Acetyl-6-nitro-1,2,3,4-tetrahydroisoquinoline (Nitration)

N-acetyl-1,2,3,4-tetrahydroisoquinoline is dissolved in a strong acid, typically concentrated sulfuric acid, at a reduced temperature (e.g., 0 °C). A nitrating mixture, consisting of nitric acid and sulfuric acid, is then added dropwise while maintaining the low temperature. The acetyl group directs the electrophilic nitration to the para-position (C-6). The reaction is carefully monitored and, upon completion, is poured onto ice and neutralized to precipitate the product. The crude N-acetyl-6-nitro-1,2,3,4-tetrahydroisoquinoline is then collected by filtration, washed, and dried.

Step 3: Synthesis of this compound (Deprotection)

The N-acetyl-6-nitro-1,2,3,4-tetrahydroisoquinoline is subjected to acidic hydrolysis to remove the acetyl protecting group. This is typically achieved by heating the compound in the presence of a strong acid, such as hydrochloric acid or sulfuric acid, in a suitable solvent like ethanol or water. The progress of the deprotection is monitored by TLC. After the reaction is complete, the mixture is cooled, neutralized with a base, and the final product, this compound, is extracted, purified by column chromatography, and isolated.

Experimental Workflow

Caption: General experimental workflow for the synthesis and characterization.

Characterization Data

The structural confirmation and purity of the synthesized this compound are established through various analytical techniques. The following tables summarize the key characterization data.

Table 1: Physical and Molecular Properties

| Property | Value |

| Molecular Formula | C₉H₁₀N₂O₂ |

| Molecular Weight | 178.19 g/mol [1] |

| CAS Number | 186390-77-2[1] |

| Appearance | (Expected) Crystalline solid |

| Melting Point | Not available in search results |

Table 2: Spectroscopic Data

| Technique | Data |

| ¹H NMR | Specific spectral data not available in search results. Expected signals would include aromatic protons in the 6-8 ppm region and aliphatic protons of the tetrahydroisoquinoline ring system between 2.5 and 4.5 ppm. |

| ¹³C NMR | Specific spectral data not available in search results. Expected signals would include aromatic carbons (some shifted downfield due to the nitro group) and aliphatic carbons. |

| Mass Spectrometry (MS) | Specific spectral data not available in search results. Expected m/z for the molecular ion [M]⁺ would be approximately 178.07. |

| Infrared (IR) Spectroscopy | Specific spectral data not available in search results. Expected characteristic peaks would include N-H stretching, aromatic C-H stretching, and strong asymmetric and symmetric stretching bands for the nitro group (typically around 1520 and 1340 cm⁻¹). |

Note: While specific experimental spectral data for this compound was not found in the search results, the provided expectations are based on the known spectroscopic behavior of similar compounds. Researchers should perform these characterizations on their synthesized material to confirm its identity and purity. The data for the isomeric compound, 6-nitro-1,2,3,4-tetrahydroquinoline, is more readily available and should not be confused.

Conclusion

This technical guide outlines a reliable synthetic pathway for the preparation of this compound. The use of an N-acetyl protecting group allows for regioselective nitration, providing a clear route to the desired product. While detailed, experimentally-derived characterization data is not widely published, this document provides the expected analytical signatures for this compound. The synthesis and further functionalization of this compound hold significant potential for the development of novel compounds with diverse pharmacological activities.

References

A Comprehensive Technical Guide to the Physicochemical Properties of 6-Nitro-1,2,3,4-tetrahydroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of 6-Nitro-1,2,3,4-tetrahydroisoquinoline, a heterocyclic compound belonging to the tetrahydroisoquinoline (THIQ) class. The THIQ scaffold is of significant interest in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] This guide consolidates available data on its physicochemical properties, outlines detailed experimental protocols for its synthesis, and explores its biological context.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. It is important to note that many of the available data points are predicted through computational models and should be confirmed through experimental validation.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀N₂O₂ | [3] |

| Molecular Weight | 178.19 g/mol | [4] |

| Appearance | Light yellow to yellow solid | [5] |

| Boiling Point | 319.6 ± 42.0 °C (Predicted) | [5] |

| Density | 1.236 ± 0.06 g/cm³ (Predicted) | [5] |

| pKa | 8.44 ± 0.20 (Predicted) | [5] |

| Polar Surface Area | 57.9 Ų | [3] |

| Complexity | 202 | [3] |

| Storage Temperature | 2–8 °C under inert gas | [5] |

Note: The properties of the isomeric compound 6-Nitro-1,2,3,4-tetrahydroquinoline are distinct, with a reported melting point of 161-162 °C and a predicted boiling point of 341.4 ± 31.0 °C.[4][6] Care must be taken not to confuse these two structures.

Experimental Protocols

The synthesis of this compound is most directly achieved via the electrophilic nitration of the parent compound, 1,2,3,4-tetrahydroisoquinoline. General synthetic strategies for the core THIQ structure, such as the Pictet-Spengler reaction, are also highly relevant.[7][8]

The following protocol is based on established methods for the nitration of the tetrahydroisoquinoline ring system.[9] Direct nitration of 1,2,3,4-tetrahydroisoquinoline typically yields a mixture of the 6-nitro and 7-nitro isomers. The use of an N-acetyl protecting group can influence the regioselectivity of the reaction.

Materials:

-

1,2,3,4-Tetrahydroisoquinoline

-

Acetic Anhydride

-

Fuming Nitric Acid (d=1.5)

-

Concentrated Sulfuric Acid

-

Sodium Carbonate

-

Ethanol

-

Hydrochloric Acid

Procedure:

-

N-Acetylation (Protection):

-

Dissolve 1,2,3,4-tetrahydroisoquinoline in a suitable solvent.

-

Add acetic anhydride and stir the mixture, typically at room temperature, until the reaction is complete (monitored by TLC).

-

Work up the reaction to isolate the N-acetyl-1,2,3,4-tetrahydroisoquinoline.

-

-

Nitration:

-

Cool a mixture of concentrated sulfuric acid to 0 °C.

-

Slowly add the N-acetyl-1,2,3,4-tetrahydroisoquinoline to the cooled acid.

-

Prepare a nitrating mixture by adding fuming nitric acid to concentrated sulfuric acid, keeping the temperature low.

-

Add the nitrating mixture dropwise to the solution of the acetylated compound, maintaining a temperature below 5 °C.

-

After the addition is complete, allow the reaction to stir at a low temperature for a specified time before pouring it onto crushed ice.

-

-

Hydrolysis (Deprotection) and Isolation:

-

Neutralize the acidic solution with a base such as sodium carbonate.

-

The resulting nitro-acetyl compound can be hydrolyzed by refluxing with dilute hydrochloric acid to remove the acetyl group.

-

The product, a mixture of 6-nitro and 7-nitro isomers, can then be isolated. Separation of the isomers is typically achieved via fractional crystallization of their salts (e.g., hydrochlorides) from a solvent like ethanol.

-

The Pictet-Spengler reaction is a foundational method for synthesizing the tetrahydroisoquinoline skeleton.[8][10] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization (electrophilic aromatic substitution).[11][12]

Mechanism Overview:

-

Imine Formation: The β-arylethylamine reacts with a carbonyl compound to form a Schiff base (or imine).

-

Iminium Ion Formation: Under acidic conditions, the imine is protonated to form a highly electrophilic iminium ion.

-

Ring Closure: The electron-rich aromatic ring of the β-arylethylamine attacks the iminium ion in an intramolecular electrophilic aromatic substitution.

-

Deprotonation: A proton is lost from the aromatic ring to restore aromaticity, yielding the final tetrahydroisoquinoline product.

To synthesize a 6-nitro substituted THIQ via this method, one would need to start with a β-phenylethylamine already containing a nitro group at the appropriate position.

Biological Activity and Context

While specific signaling pathway interactions for this compound are not extensively documented, the broader class of tetrahydroisoquinoline derivatives is known for a wide spectrum of pharmacological activities.[2] These activities include antibacterial, antifungal, antitumor, and anti-inflammatory properties.[7][13]

Derivatives of the related 1,2,3,4-tetrahydroquinoline scaffold, including 8-hydroxy-6-nitro-1,2,3,4-tetrahydroquinoline, have been studied for their antibacterial activities and their ability to inhibit enzymes like cathepsin B and methionine aminopeptidases.[14][15] These activities are often linked to the compounds' ability to chelate metal ions, which are essential for microbial growth and enzymatic function.[14] Given the structural similarity, it is plausible that this compound could be explored for similar biological applications, though specific research is required to validate this. The presence of the nitro group, a known pharmacophore in various drugs, suggests potential for biological activity.[16]

References

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]

- 3. This compound hydrochloride | C9H11ClN2O2 | CID 53407030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 6-Nitro-1,2,3,4-tetrahydroquinoline [chembk.com]

- 5. 6-NITRO-1,2,3,4-TETRAHYDRO-ISOQUINOLINE CAS#: 186390-77-2 [m.chemicalbook.com]

- 6. 6-Nitro-1,2,3,4-tetrahydroquinoline | C9H10N2O2 | CID 7064110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 8. organicreactions.org [organicreactions.org]

- 9. 633. isoQuinolines. Part III. The nitration of 3 : 4-dihydro- and 1 : 2 : 3 : 4-tetrahydro-isoquinolines | Semantic Scholar [semanticscholar.org]

- 10. Chemicals [chemicals.thermofisher.cn]

- 11. jk-sci.com [jk-sci.com]

- 12. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. hrcak.srce.hr [hrcak.srce.hr]

- 15. Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Nitro-1,2,3,4-tetrahydroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Nitro-1,2,3,4-tetrahydroisoquinoline, a key synthetic intermediate in pharmaceutical research. This document details its chemical properties, potential synthesis strategies, and highlights its significance in the development of novel therapeutics, particularly in the field of neuropharmacology.

Core Compound Identification and Supplier Information

This compound is a nitro-substituted derivative of the versatile tetrahydroisoquinoline scaffold. It is commercially available primarily as a free base or as a hydrochloride salt.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight |

| This compound | 186390-77-2 | C₉H₁₀N₂O₂ | 178.19 g/mol |

| This compound Hydrochloride | 174648-98-7 | C₉H₁₁ClN₂O₂ | 214.65 g/mol |

Table 1: Chemical Identification of this compound and its Hydrochloride Salt.

A variety of chemical suppliers offer this compound and its hydrochloride salt for research and development purposes. Notable suppliers include Santa Cruz Biotechnology, Guidechem, Lab-Chemicals.Com, 2a biotech, ChemicalBook, and Chem-Impex. Availability and purity should be confirmed with the respective supplier.

Physicochemical Properties and Handling

This compound is typically supplied as a solid. Proper storage is crucial to maintain its stability.

| Property | Value |

| Appearance | Solid |

| Storage | Store at 2-8°C, under an inert atmosphere (e.g., Argon or Nitrogen) |

Table 2: Physicochemical Properties and Recommended Storage Conditions.

Synthesis and Methodologies

The synthesis of this compound typically involves the regioselective nitration of a protected 1,2,3,4-tetrahydroisoquinoline precursor. The choice of the nitrogen protecting group is critical to direct the nitration to the C-6 position of the isoquinoline ring.

Experimental Protocol: Regioselective Nitration (Illustrative)

The following protocol is based on established methods for the nitration of related heterocyclic systems and serves as a foundational methodology.[1] Optimization of reaction conditions, including the choice of nitrating agent, solvent, and temperature, is essential for achieving high yield and regioselectivity.

Objective: To synthesize this compound via nitration of an N-protected precursor.

Materials:

-

N-protected 1,2,3,4-tetrahydroisoquinoline (e.g., N-acetyl or N-trifluoroacetyl derivative)

-

Nitrating agent (e.g., nitric acid, potassium nitrate)

-

Sulfuric acid (or other strong acid catalyst)

-

Appropriate organic solvent (e.g., dichloromethane, acetic acid)

-

Reagents for deprotection (e.g., hydrochloric acid, sodium hydroxide)

-

Standard laboratory glassware and safety equipment

Procedure:

-

Protection of the Amine: The secondary amine of 1,2,3,4-tetrahydroisoquinoline is first protected to prevent side reactions and to direct the nitration. This can be achieved by reacting 1,2,3,4-tetrahydroisoquinoline with an appropriate acylating agent (e.g., acetic anhydride or trifluoroacetic anhydride) in the presence of a base.

-

Nitration: The N-protected tetrahydroisoquinoline is dissolved in a suitable solvent and cooled to a low temperature (e.g., 0°C). A pre-cooled mixture of the nitrating agent and sulfuric acid is then added dropwise to the solution while maintaining the low temperature. The reaction is stirred for a specified period, and its progress is monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is carefully quenched with ice water and neutralized with a base. The product is then extracted with an organic solvent. The organic layers are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.

-

Deprotection: The nitro-substituted, N-protected intermediate is then subjected to a deprotection step to remove the protecting group and yield this compound. The conditions for deprotection will depend on the specific protecting group used.

-

Purification: The crude product is purified by a suitable method, such as column chromatography or recrystallization, to obtain the final product of high purity.

Characterization: The structure and purity of the synthesized compound should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery and Development

This compound serves as a versatile building block in the synthesis of more complex molecules with potential therapeutic applications. The nitro group can be readily reduced to an amine, providing a key functional handle for further derivatization.

Neuropharmacology

The tetrahydroisoquinoline scaffold is a well-established pharmacophore in neuropharmacology. Derivatives of this core structure have been investigated for their potential to modulate various central nervous system targets. While specific biological data for this compound is limited in the public domain, its structural similarity to other neuroactive compounds suggests its potential as a precursor for novel agents targeting neurological and psychiatric disorders.

Synthetic Intermediate

The primary application of this compound is as a synthetic intermediate. The presence of the nitro group allows for a range of chemical transformations, enabling the introduction of diverse functionalities to the aromatic ring. This versatility makes it a valuable tool for medicinal chemists in the design and synthesis of compound libraries for high-throughput screening.

Caption: Role as a versatile synthetic intermediate.

Conclusion

This compound is a valuable chemical entity for researchers and professionals in the field of drug discovery and development. Its well-defined chemical properties and its utility as a synthetic intermediate make it a key component in the exploration of novel therapeutic agents. Further research into the biological activities of its derivatives is warranted to fully elucidate their potential in medicine.

References

The Rising Profile of 6-Nitro-1,2,3,4-tetrahydroisoquinoline Derivatives: A Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1] The introduction of a nitro group at the 6-position of the THIQ ring system creates a unique chemical entity with significant potential for drug discovery and development. This technical guide provides a comprehensive overview of the current understanding of the biological activities of 6-Nitro-1,2,3,4-tetrahydroisoquinoline derivatives, with a focus on their neuroprotective, antimicrobial, and anticancer properties. Detailed experimental protocols for key biological assays are also presented to facilitate further research in this promising area.

Neuroprotective Potential: A Glimmer of Hope for Neurological Disorders

The hydrochloride salt of this compound is a key intermediate in the synthesis of novel pharmaceuticals, particularly those targeting neurological disorders.[2] Its potential neuroprotective properties and predicted ability to cross the blood-brain barrier make it an attractive candidate for the development of new therapies for conditions such as depression and anxiety.[2] Researchers utilize this compound as a foundational building block to design and synthesize more complex molecules with modulated neurotransmitter system activity.[2]

Antimicrobial Activity: Exploring a New Frontier

While direct studies on the antimicrobial properties of a broad range of this compound derivatives are limited, research on analogous compounds provides valuable insights. A study on 8-hydroxy-6-nitro-1,2,3,4-tetrahydroquinoline, a structurally similar molecule, has demonstrated notable antibacterial activity. This suggests that the 6-nitro-THIQ scaffold could serve as a promising template for the development of new antimicrobial agents.

Quantitative Antimicrobial Data of an Analogous Compound

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for 8-hydroxy-6-nitro-1,2,3,4-tetrahydroquinoline against various bacterial strains. This data serves as a valuable reference point for predicting the potential antimicrobial spectrum of 6-nitro-THIQ derivatives.

| Compound | Bacterial Strain | MIC (µg/mL) |

| 8-hydroxy-6-nitro-1,2,3,4-tetrahydroquinoline | Escherichia coli | >128 |

| Staphylococcus aureus | 64 | |

| Mycobacterium smegmatis | 32 |

Data extracted from a study on 8-hydroxy-6-nitro-1,2,3,4-tetrahydroquinoline.

Anticancer Activity: Targeting Key Oncogenic Pathways

Recent studies have highlighted the anticancer potential of tetrahydroisoquinoline derivatives bearing a nitrophenyl group. These compounds have shown promising cytotoxic activity against various cancer cell lines, suggesting that the nitro-functionalized THIQ scaffold could be a valuable asset in oncology drug discovery.

In Vitro Cytotoxicity Data

The following table presents the half-maximal inhibitory concentration (IC50) values for newly synthesized tetrahydroisoquinoline derivatives with a nitrophenyl substituent, evaluated against human breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines.

| Compound | Cell Line | IC50 (µM) |

| Nitrophenyl-THIQ Derivative 1 | MCF-7 | 13.2 |

| HepG2 | 24.9 | |

| Nitrophenyl-THIQ Derivative 2 | MCF-7 | 22.6 |

| HepG2 | 16.2 |

These values represent the potent activity of specific nitrophenyl-substituted tetrahydroisoquinoline derivatives.[3]

The mechanism of action for some of these anticancer derivatives is thought to involve the inhibition of key enzymes in cancer progression, such as Heat Shock Protein 90 (HSP90) and the RET tyrosine kinase.

Experimental Protocols

To facilitate further research and ensure reproducibility, detailed methodologies for key in vitro assays are provided below.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. After the 24-hour incubation, remove the old medium from the wells and add 100 µL of the various compound concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for another 24 to 72 hours.

-

MTT Addition: Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[4]

-

Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[4]

-

Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[4]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5][6][7]

-

Preparation of Compound Dilutions: Prepare a two-fold serial dilution of the this compound derivatives in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[5]

-

Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[7]

References

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. mdpi.com [mdpi.com]

- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 5. Minimum Inhibitory Concentration | Overview & Determining Methods | Study.com [study.com]

- 6. microbe-investigations.com [microbe-investigations.com]

- 7. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

6-Nitro-1,2,3,4-tetrahydroisoquinoline: A Versatile Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic molecules with a wide array of biological activities. The introduction of a nitro group at the 6-position of the THIQ ring system creates a versatile building block, 6-nitro-1,2,3,4-tetrahydroisoquinoline, which has garnered significant attention in contemporary drug discovery. The electron-withdrawing nature of the nitro group can modulate the physicochemical properties of the molecule and provides a handle for further chemical modifications, making it an attractive starting point for the development of novel therapeutic agents. This technical guide explores the synthesis, biological activities, and therapeutic potential of this compound and its derivatives, with a focus on their applications as enzyme inhibitors in oncology.

Synthesis of the this compound Scaffold

The synthesis of the this compound core and its derivatives can be achieved through several established synthetic routes. The most common strategies involve either the direct nitration of a pre-formed tetrahydroisoquinoline ring or the construction of the heterocyclic system from a nitrated precursor.

One of the most widely used methods for the synthesis of the broader THIQ scaffold is the Pictet-Spengler reaction . This reaction involves the condensation of a β-phenylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. For the synthesis of 6-nitro-THIQ derivatives, a β-(nitrophenyl)ethylamine can be employed as the starting material.

Another classical approach is the Bischler-Napieralski reaction , which involves the cyclization of an N-acyl-β-phenylethylamine using a dehydrating agent to form a 3,4-dihydroisoquinoline, which is subsequently reduced to the tetrahydroisoquinoline.

More contemporary methods, such as multicomponent reactions (MCRs) , offer an efficient one-pot approach to construct complex THIQ derivatives, including those bearing a nitro group. These reactions often proceed through a sequence of condensations, additions, and cyclizations to rapidly generate molecular diversity.[1]

A key synthetic consideration is the regioselective introduction of the nitro group. Direct nitration of the tetrahydroquinoline ring can lead to a mixture of isomers. However, studies have shown that by using appropriate N-protecting groups and reaction conditions, a high degree of regioselectivity for the 6-position can be achieved.[2][3]

Therapeutic Applications and Biological Activity

Derivatives of the this compound scaffold have been investigated for a range of therapeutic applications, demonstrating significant potential in oncology and infectious diseases.

Anticancer Activity

A significant body of research has focused on the anticancer properties of 6-nitro-THIQ derivatives. These compounds have been shown to inhibit the proliferation of various cancer cell lines, including breast (MCF-7), liver (HEPG2), and colon cancer cells.[4][5] The mechanism of their anticancer action is often attributed to the inhibition of key enzymes involved in cancer cell signaling, survival, and proliferation.

Two prominent targets that have been identified for nitrophenyl-substituted tetrahydroisoquinolines are Heat Shock Protein 90 (Hsp90) and the RET (Rearranged during Transfection) tyrosine kinase .[4][5]

-

Hsp90 Inhibition: Hsp90 is a molecular chaperone that is essential for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer progression. Inhibition of Hsp90 leads to the degradation of these client proteins, resulting in a multi-pronged attack on cancer cell signaling pathways.[4]

-

RET Kinase Inhibition: The RET proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival. Aberrant activation of RET is implicated in the development of several types of cancers.[4][5]

The quantitative biological data for selected this compound derivatives are summarized in the tables below.

Antimicrobial Activity

The broader class of tetrahydroisoquinolines has been explored for its antimicrobial properties. While specific data for 6-nitro derivatives is less abundant, related compounds have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.[6] The mechanism of action is thought to involve the disruption of bacterial cell wall synthesis or the inhibition of essential enzymes.

Quantitative Biological Data

The following tables summarize the in vitro biological activity of representative this compound derivatives from the literature.

Table 1: Anticancer Activity of this compound Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 3 | HEPG2 | 1.83 | [4] |

| MCF-7 | 3.56 | [4] | |

| Compound 8b | MCF-7 | 2.51 | [4] |

| HEPG2 | 4.89 | [4] | |

| GM-3-18 | HCT116 | 0.9 - 10.7 | [4] |

| GM-3-121 | MCF-7 | 0.43 µg/mL | [4] |

| MDA-MB-231 | 0.37 µg/mL | [4] | |

| Ishikawa | 0.01 µg/mL | [4] |

Table 2: Antibacterial Activity of Tetrahydroisoquinoline Derivatives

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| 1-Aryl-THIQ | S. aureus | 3.5 - 20 | [6] |

| 1-Aryl-THIQ | S. epidermidis | 3.5 - 20 | [6] |

| 1-Aryl-THIQ | E. coli | 3.5 - 20 | [6] |

| 1-Aryl-THIQ | P. aeruginosa | 3.5 - 20 | [6] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the proposed mechanism of action and a general workflow for the evaluation of this compound derivatives.

References

- 1. Design, synthesis, and biological evaluation of potent 1,2,3,4-tetrahydroisoquinoline derivatives as anticancer agents targeting NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 4. New tetrahydroisoquinolines bearing nitrophenyl group targeting HSP90 and RET enzymes: synthesis, characterization and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DSpace [diposit.ub.edu]

- 6. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 6-Nitro-1,2,3,4-tetrahydroisoquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6-Nitro-1,2,3,4-tetrahydroisoquinoline, a significant heterocyclic compound with potential applications in medicinal chemistry and drug development. The document details predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside generalized experimental protocols for their acquisition.

Chemical Structure and Properties

This compound possesses a tetrahydroisoquinoline core functionalized with a nitro group at the C-6 position of the aromatic ring. This substitution significantly influences its electronic properties and potential biological activity.

Molecular Formula: C₉H₁₀N₂O₂

Molecular Weight: 178.19 g/mol

Spectroscopic Data

Due to the limited availability of directly published complete spectra for this compound, the following data is a combination of information from closely related analogs and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. The predicted ¹H and ¹³C NMR chemical shifts for this compound in a typical deuterated solvent like CDCl₃ are presented below.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 8.0 - 7.8 | m | 2H | H-5, H-7 |

| ~ 7.2 | d | 1H | H-8 |

| ~ 4.2 | s | 2H | H-1 |

| ~ 3.3 | t | 2H | H-3 |

| ~ 2.9 | t | 2H | H-4 |

| Variable | br s | 1H | N-H |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 147 | C-6 |

| ~ 145 | C-4a |

| ~ 135 | C-8a |

| ~ 128 | C-8 |

| ~ 122 | C-5 |

| ~ 120 | C-7 |

| ~ 50 | C-1 |

| ~ 45 | C-3 |

| ~ 28 | C-4 |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic vibrational frequencies for this compound are summarized in the following table.

Table 3: Predicted IR Absorption Peaks

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3300 | Medium, Broad | N-H Stretch (secondary amine) |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 2950 - 2850 | Medium | Aliphatic C-H Stretch |

| 1550 - 1500 | Strong | Asymmetric NO₂ Stretch |

| 1350 - 1300 | Strong | Symmetric NO₂ Stretch |

| 1600 - 1450 | Medium to Strong | Aromatic C=C Bending |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and structural features. For this compound, electron ionization (EI) would be a common analysis method.

Table 4: Predicted Mass Spectrometry Fragmentation Data

| m/z | Interpretation |

| 178 | Molecular Ion [M]⁺ |

| 148 | [M - NO]⁺ |

| 132 | [M - NO₂]⁺ |

| 131 | [M - NO₂ - H]⁺ |

| 104 | Retro-Diels-Alder fragmentation |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound. Instrument parameters may need to be optimized for specific equipment.

Synthesis of this compound

A plausible synthetic route to this compound involves the nitration of a suitable N-protected 1,2,3,4-tetrahydroisoquinoline followed by deprotection. A common method is the Pictet-Spengler reaction, which can be adapted for the synthesis of the tetrahydroisoquinoline core[1].

General Procedure:

-

Protection: The secondary amine of 1,2,3,4-tetrahydroisoquinoline is protected, for example, by acetylation with acetic anhydride.

-

Nitration: The N-protected tetrahydroisoquinoline is subjected to nitration using a nitrating agent such as a mixture of nitric acid and sulfuric acid at low temperatures. This reaction needs to be carefully controlled to favor the formation of the 6-nitro isomer.

-

Deprotection: The protecting group is removed under appropriate conditions (e.g., acidic or basic hydrolysis) to yield this compound.

-

Purification: The final product is purified using techniques such as column chromatography or recrystallization.

NMR Spectroscopy

NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is used. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be required.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

IR spectra are commonly obtained using a Fourier-Transform Infrared (FTIR) spectrometer.

Protocol:

-

Sample Preparation: The sample can be prepared as a KBr pellet (by grinding a small amount of the solid sample with dry KBr powder and pressing it into a thin disk), as a thin film on a salt plate (for liquids or solutions), or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

-

Spectrum Acquisition: Place the prepared sample in the spectrometer's sample compartment. Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder or pure KBr is recorded first and automatically subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

Mass spectra can be acquired using various ionization techniques, with Electron Ionization (EI) and Electrospray Ionization (ESI) being common.

Protocol (EI-MS):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or through a gas chromatograph (GC-MS) for volatile compounds.

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

-

Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Synthesis and Spectroscopic Analysis Workflow.

References

Potential Therapeutic Targets of 6-Nitro-1,2,3,4-tetrahydroisoquinoline Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the potential therapeutic targets of 6-Nitro-1,2,3,4-tetrahydroisoquinoline (6-Nitro-THIQ) analogs. The versatile scaffold of tetrahydroisoquinoline has been a subject of extensive research in medicinal chemistry, leading to the discovery of numerous derivatives with a wide array of biological activities. The introduction of a nitro group at the 6th position of the THIQ core can significantly modulate the electronic properties and biological activity of these analogs, opening up new avenues for therapeutic interventions, particularly in oncology and neurodegenerative diseases. This document summarizes the key molecular targets, presents quantitative biological data, details relevant experimental methodologies, and visualizes the associated signaling pathways.

Key Therapeutic Targets and Biological Activities

Research into 6-Nitro-THIQ analogs and structurally related compounds has identified several key protein targets implicated in various disease pathologies. These include enzymes and signaling proteins that are crucial for cancer cell proliferation, survival, and metastasis, as well as enzymes involved in other pathological processes.

Heat Shock Protein 90 (HSP90)

Heat Shock Protein 90 (HSP90) is a molecular chaperone that plays a critical role in the conformational maturation, stability, and activity of a wide range of "client" proteins. Many of these client proteins are oncoproteins that are essential for the growth and survival of cancer cells. Inhibition of HSP90 leads to the proteasomal degradation of these client proteins, thereby simultaneously disrupting multiple oncogenic signaling pathways.

Rearranged during Transfection (RET) Tyrosine Kinase

The RET proto-oncogene encodes a receptor tyrosine kinase that is a key driver in the development of several types of cancers, including certain thyroid and lung cancers. Constitutive activation of RET through mutations or chromosomal rearrangements leads to uncontrolled cell proliferation and survival.

Methionine Aminopeptidases (MetAPs)

Methionine aminopeptidases are enzymes responsible for the cleavage of the N-terminal methionine from newly synthesized proteins. This process is essential for protein maturation and function. MetAP2, in particular, has been identified as a target for anti-angiogenic therapies, as its inhibition can prevent the formation of new blood vessels that are critical for tumor growth.

Cathepsin B

Cathepsin B is a lysosomal cysteine protease that is often overexpressed and secreted by tumor cells. It plays a significant role in the degradation of the extracellular matrix, which facilitates tumor invasion and metastasis.

Quantitative Data on Biological Activity

The following tables summarize the in vitro biological activity of nitrophenyl-substituted tetrahydroisoquinoline analogs, which serve as close surrogates for 6-Nitro-THIQ derivatives, against various cancer cell lines.

Table 1: Cytotoxicity of Nitrophenyl-Substituted Tetrahydroisoquinoline Analogs

| Compound ID | Substitution Pattern | Target Cancer Cell Line | IC50 (µM) |

| 3 | 8-(3-nitrophenyl) | HEPG2 (Liver Cancer) | 0.18 |

| 8b | 8-(4-nitrophenyl) | MCF7 (Breast Cancer) | 0.21 |

Data extracted from a study on new tetrahydroisoquinolines bearing a nitrophenyl group targeting HSP90 and RET enzymes.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of 6-Nitro-THIQ analogs.

Synthesis of Tetrahydroisoquinolines Bearing a Nitrophenyl Group

A general synthetic route involves a multi-component reaction. For instance, the synthesis of 7-Acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(nitrophenyl)-5,6,7,8-tetrahydroisoquinoline-3(2H)-thiones can be achieved through the following steps:

-

Cyclocondensation: Reacting 2,4-diacetyl-5-hydroxy-5-methyl-3-(nitrophenyl)cyclohexanones with 2-cyanothioacetamide in refluxing ethanol using piperidine as a basic catalyst.

-

Alkylation/Acylation: The resulting thione can be further modified. For example, reaction with methyl iodide, chloroacetonitrile, or ethyl chloroacetate can introduce different substituents at the sulfur atom.

-

Cyclization: Subsequent cyclization reactions can be performed to generate more complex heterocyclic systems.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to assess the effect of the compounds on the viability of cancer cells.

-

Cell Seeding: Plate cancer cells (e.g., MCF7, HEPG2) in 96-well plates at a density of 5 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 hours).

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., 20 µL of 5 mg/mL stock) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., 100 µL of DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Enzyme Inhibition Assays

-

Reaction Setup: In a 96-well plate, add the RET kinase enzyme, a specific substrate peptide, and the test compound at various concentrations in a kinase assay buffer.

-

Initiation: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as a luminescence-based assay that quantifies the amount of ATP remaining after the reaction.

-

Data Analysis: Calculate the percentage of enzyme inhibition at each compound concentration and determine the IC50 value.

-

Principle: A common method is a fluorescence polarization assay that measures the displacement of a fluorescently labeled ATP analog from the ATP-binding pocket of HSP90.

-

Reaction Setup: In a microplate, combine HSP90 protein, the fluorescent probe, and the test compound at various concentrations in an assay buffer.

-

Incubation: Incubate the mixture at room temperature for a specific period to reach equilibrium.

-

Measurement: Measure the fluorescence polarization using a suitable plate reader.

-

Data Analysis: A decrease in fluorescence polarization indicates the displacement of the probe by the inhibitor. Calculate the percentage of inhibition and determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways targeted by 6-Nitro-THIQ analogs and a general workflow for their evaluation.

Caption: Inhibition of HSP90 by 6-Nitro-THIQ analogs leads to the degradation of oncogenic client proteins.

Caption: Inhibition of RET kinase blocks multiple downstream signaling pathways involved in cell proliferation and survival.

Caption: A general workflow for the discovery and development of 6-Nitro-THIQ analog-based therapeutics.

Conclusion

This compound analogs represent a promising class of compounds with the potential to target multiple key signaling pathways implicated in cancer and other diseases. Their ability to inhibit crucial enzymes and signaling proteins like HSP90, RET, methionine aminopeptidases, and cathepsin B underscores their therapeutic potential. The data and methodologies presented in this guide offer a solid foundation for researchers and drug development professionals to further explore and optimize these compounds for clinical applications. Future work should focus on elucidating the structure-activity relationships, improving selectivity, and evaluating the in vivo efficacy and safety of these promising analogs.

An In-depth Technical Guide to the Solubility and Stability of 6-Nitro-1,2,3,4-tetrahydroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and established methodologies for determining the solubility and stability of 6-Nitro-1,2,3,4-tetrahydroisoquinoline. Due to the limited publicly available quantitative data for this specific compound, this document emphasizes standardized experimental protocols and provides predicted physicochemical properties. It is designed to be a practical resource for laboratory professionals engaged in the research and development of pharmaceuticals and related chemical entities.

Physicochemical Properties

While specific experimental data is scarce, predicted physicochemical properties for this compound provide a useful baseline for experimental design.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀N₂O₂ | PubChem[1] |

| Molecular Weight | 178.19 g/mol | PubChem[1] |

| Boiling Point (Predicted) | 319.6 ± 42.0 °C | ChemicalBook[2] |

| Density (Predicted) | 1.236 ± 0.06 g/cm³ | ChemicalBook[2] |

| pKa (Predicted) | 8.44 ± 0.20 | ChemicalBook[2] |

| Appearance | Light yellow to yellow solid | ChemicalBook[2] |

Solubility Profile

Quantitative solubility data for this compound in various solvents is not extensively reported in publicly accessible literature. However, its structural features—a tetrahydroisoquinoline core with a polar nitro group—suggest moderate solubility in polar organic solvents and limited solubility in nonpolar solvents. The basic nitrogen atom implies that its aqueous solubility will be pH-dependent, with higher solubility in acidic conditions due to the formation of a more soluble salt.

For research and development purposes, experimental determination of solubility is crucial. The following table is provided as a template for recording experimentally determined solubility data.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Method Used |

| Water (pH 7) | 25 | Shake-Flask | |

| 0.1 M HCl | 25 | Shake-Flask | |

| Phosphate Buffer (pH 7.4) | 25 | Shake-Flask | |

| Ethanol | 25 | Shake-Flask | |

| Methanol | 25 | Shake-Flask | |

| Dichloromethane | 25 | Shake-Flask | |

| Dimethyl Sulfoxide (DMSO) | 25 | Shake-Flask | |

| Acetonitrile | 25 | Shake-Flask |

Stability Profile

The stability of this compound is a critical parameter for its handling, storage, and application in drug development. Available safety data sheets indicate that the compound is generally stable under recommended storage conditions.

| Condition | Observation | Recommendations |

| Storage Temperature | Stable at 2-8°C. | Store in a refrigerator under an inert atmosphere (e.g., nitrogen or argon). Keep in a dark place.[3] |

| Incompatible Materials | Strong oxidizing agents, strong acids. | Avoid contact with these materials to prevent vigorous reactions or degradation. |

| Light Exposure | Not specified, but storage in a dark place is recommended. | Protect from light to minimize the risk of photochemical degradation. |

| pH | Not specified. The amine group may be susceptible to reactions at extreme pH values. | Evaluate stability in buffers relevant to the intended application. |

Experimental Protocols

Detailed methodologies for determining the solubility and stability of this compound are provided below. These are based on standard pharmaceutical industry practices.

Solubility Determination: Shake-Flask Method

The shake-flask method is a widely accepted technique for determining thermodynamic solubility.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, buffers, organic solvents)

-

Glass vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure that a saturated solution is formed.

-

Equilibration: Seal the vials and place them in a shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-48 hours) to reach equilibrium. The time to reach equilibrium should be determined by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: After equilibration, allow the vials to stand at the same constant temperature to allow the undissolved solid to settle.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant. Immediately filter the aliquot using a syringe filter compatible with the solvent to remove any undissolved particles.

-

Quantification: Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the concentration of this compound in the diluted sample using a validated HPLC method.

-

Calculation: Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration of diluted sample in mg/mL) x (Dilution factor)

Stability Assessment: Forced Degradation Study

Forced degradation studies are conducted to identify potential degradation products and pathways, which helps in developing stability-indicating analytical methods.

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

Temperature and humidity-controlled stability chambers

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., a mixture of water and an organic co-solvent like acetonitrile or methanol).

-

Stress Conditions:

-

Acid Hydrolysis: Add HCl solution to the sample solution and heat (e.g., at 60°C) for a defined period.

-

Base Hydrolysis: Add NaOH solution to the sample solution and keep at room temperature or heat gently for a defined period.

-

Oxidation: Add H₂O₂ solution to the sample solution and keep at room temperature for a defined period.

-

Thermal Stress: Expose the solid compound and a solution to elevated temperatures (e.g., 60°C, 80°C).

-

Photostability: Expose the solid compound and a solution to light according to ICH Q1B guidelines.

-

-

Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acidic and basic samples before analysis.

-

Analysis: Analyze the stressed samples using a stability-indicating HPLC method. The use of a PDA detector can help in assessing peak purity, while an MS detector can aid in the identification of degradation products.

-

Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control. Quantify the amount of this compound remaining and identify and quantify any major degradation products.

Visualizations

The following diagrams illustrate the general workflows for the experimental protocols described above.

Caption: Workflow for Solubility Determination using the Shake-Flask Method.

Caption: General Workflow for a Forced Degradation Study.

References

The 1,2,3,4-Tetrahydroisoquinoline (THIQ) Core: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety is a prominent structural motif found in a vast array of natural products and synthetic compounds that exhibit a wide spectrum of biological activities. Its rigid, three-dimensional framework serves as a versatile scaffold, allowing for the precise spatial orientation of functional groups that can interact with various biological targets. This has led to its designation as a "privileged structure" in medicinal chemistry, signifying its recurring presence in potent and clinically relevant molecules. This technical guide provides a comprehensive overview of the THIQ core, encompassing its synthesis, diverse pharmacological applications, and the structure-activity relationships that govern its therapeutic potential.

Synthesis of the 1,2,3,4-Tetrahydroisoquinoline Core

The construction of the THIQ scaffold is most classically achieved through the Pictet-Spengler reaction . This acid-catalyzed reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an intramolecular electrophilic cyclization.[1][2][3] The reaction is a cornerstone in the synthesis of isoquinoline alkaloids and their analogs.[1]

Experimental Protocol: Pictet-Spengler Reaction

A general procedure for the Pictet-Spengler synthesis of a 1-substituted-1,2,3,4-tetrahydroisoquinoline is as follows:

Materials:

-

β-arylethylamine (e.g., phenethylamine)

-

Aldehyde or ketone

-

Protic acid catalyst (e.g., hydrochloric acid, trifluoroacetic acid)

-

Anhydrous solvent (e.g., methanol, dichloromethane)

-

Sodium bicarbonate (saturated aqueous solution)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser (if heating is required)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of the β-arylethylamine (1.0 equivalent) in the chosen anhydrous solvent, add the aldehyde or ketone (1.0-1.2 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add the acid catalyst (1.0-2.0 equivalents) to the stirred solution.

-

The reaction mixture is then stirred at room temperature or heated to reflux, with the progress monitored by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight.

-

Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate until the mixture is neutral or slightly basic.

-

The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.

-

The crude product is then purified by column chromatography on silica gel to afford the desired 1,2,3,4-tetrahydroisoquinoline derivative.[4][5]

Pharmacological Activities and Therapeutic Applications

The THIQ scaffold is a key component in drugs targeting a wide range of diseases, including cancer, infectious diseases, and neurological disorders.

Anticancer Activity

Numerous THIQ derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of tubulin polymerization, induction of apoptosis, and targeting specific signaling pathways like the NF-κB pathway.[6]

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| GM-3-18 | HCT116 (Colon) | 0.9 - 10.7 | [7][8] |

| GM-3-121 | Anti-angiogenesis | 1.72 | [7][8] |

| Compound 7e | A549 (Lung) | 0.155 | [9] |

| Compound 8d | MCF7 (Breast) | 0.170 | [9] |

| Compound 4ag | SNB19 (Glioblastoma) | 38.3 | [10] |

| Compound 4ag | LN229 (Glioblastoma) | 40.6 | [10] |

Antibacterial Activity

The THIQ nucleus is also present in several natural and synthetic compounds with significant antibacterial properties.[11] These compounds often exert their effects by inhibiting essential bacterial enzymes or disrupting cell wall synthesis.

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| HSN584 | Staphylococcus aureus | 4 - 16 | [12] |

| HSN739 | Staphylococcus aureus | 4 - 16 | [12] |

| Compound 131 | Staphylococcus epidermidis | 25 | [11] |

| Compound 131 | Klebsiella pneumoniae | 25 | [11] |

| Compound 145 | Saccharomyces cerevisiae | 1 | [11] |

| Compound 146 | Yarrowia lipolytica | 2.5 | [11] |

Neuroprotective Activity

THIQ derivatives have emerged as promising agents for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Their mechanisms of action often involve the modulation of neurotransmitter systems, inhibition of protein aggregation, and protection against oxidative stress.[13]

| Compound | Receptor | Ki (nM) | Reference |

| Fluorinated 2-oxoquinoline 14 | CB2 | 2.8 | [14] |

| Fluorinated 2-oxoquinoline 15 | CB2 | 5.0 | [14] |

| Fluorinated 2-oxoquinoline 16 | CB2 | 2.4 | [14] |

| Fluorinated 2-oxoquinoline 18 | CB2 | 22 | [14] |

| Fluorinated 2-oxoquinoline 19 | CB2 | 0.8 | [14] |

| Fluorinated 2-oxoquinoline 21 | CB2 | 1.4 | [14] |

Key Experimental Methodologies

MTT Assay for Anticancer Drug Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[15][16][17]

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the THIQ test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting a dose-response curve.[18][19]

Kirby-Bauer Disk Diffusion Susceptibility Test

The Kirby-Bauer test is a standardized method used to determine the susceptibility of bacteria to various antimicrobial agents.[20][21][22][23][24]

Protocol:

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., to a 0.5 McFarland turbidity standard).

-

Plate Inoculation: Uniformly streak the bacterial suspension onto the surface of a Mueller-Hinton agar plate to create a lawn of bacteria.

-

Disk Application: Aseptically apply paper disks impregnated with a known concentration of the THIQ test compound onto the agar surface.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.

-

Interpretation: The diameter of the zone of inhibition is compared to standardized charts to determine if the bacterium is susceptible, intermediate, or resistant to the tested compound.

Signaling Pathways and Mechanisms of Action

NF-κB Signaling Pathway in Cancer

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a crucial role in regulating inflammation, immunity, cell proliferation, and apoptosis.[25][26][27][28] Its dysregulation is frequently observed in various cancers, making it an attractive target for anticancer drug development. Some THIQ derivatives have been shown to inhibit the NF-κB pathway, thereby suppressing tumor growth.

THIQ Derivatives in Alzheimer's Disease Signaling

In the context of Alzheimer's disease, THIQ derivatives have been shown to interfere with key pathological processes, including the production and aggregation of amyloid-beta (Aβ) peptides and the hyperphosphorylation of the tau protein.[29][30][31]

Conclusion

The 1,2,3,4-tetrahydroisoquinoline core continues to be a highly valuable and versatile scaffold in medicinal chemistry. Its synthetic accessibility, coupled with the diverse range of biological activities exhibited by its derivatives, ensures its continued exploration in the quest for novel therapeutics. The ability to rationally design and synthesize THIQ analogs with improved potency, selectivity, and pharmacokinetic properties will undoubtedly lead to the development of new and effective treatments for a multitude of human diseases. This guide has provided a foundational understanding of the THIQ core, offering insights into its synthesis, biological evaluation, and mechanisms of action to aid researchers and professionals in the field of drug discovery and development.

References

- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. jk-sci.com [jk-sci.com]

- 4. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]

- 5. benchchem.com [benchchem.com]

- 6. The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benthamdirect.com [benthamdirect.com]

- 9. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. FLUORINATED CANNABINOID CB2 RECEPTOR LIGANDS: SYNTHESIS AND IN VITRO BINDING CHARACTERISTICS OF 2-OXOQUINOLINE DERIVATIVES - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 17. benchchem.com [benchchem.com]

- 18. MTT assay protocol | Abcam [abcam.com]

- 19. texaschildrens.org [texaschildrens.org]

- 20. asm.org [asm.org]

- 21. hardydiagnostics.com [hardydiagnostics.com]

- 22. microbenotes.com [microbenotes.com]

- 23. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]

- 24. biolabtests.com [biolabtests.com]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. NF-κB - Wikipedia [en.wikipedia.org]

- 28. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 29. Discovery and Optimization of Tetrahydroisoquinoline Derivatives To Enhance Lysosome Biogenesis as Preclinical Candidates for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. The Isoquinoline Alkaloid Dauricine Targets Multiple Molecular Pathways to Ameliorate Alzheimer-Like Pathological Changes In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

The Advent and Evolution of Nitrated Tetrahydroisoquinolines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. The introduction of a nitro group onto this scaffold can significantly modulate its physicochemical properties and biological effects, leading to the discovery of novel therapeutic agents. This technical guide provides an in-depth exploration of the discovery and history of nitrated tetrahydroisoquinolines, detailing their synthesis, biological activities, and the molecular pathways they influence.

Discovery and Historical Synthesis

The journey into the world of nitrated tetrahydroisoquinolines has been driven by the quest for novel bioactive molecules. Early research focused on the chemical modification of the basic THIQ skeleton to explore structure-activity relationships (SAR). The introduction of a nitro group, a potent electron-withdrawing moiety, was a logical step to alter the electronic properties and potential biological interactions of the parent molecule.

Key Synthetic Methodologies

The synthesis of nitrated tetrahydroisoquinolines primarily involves two main strategies: the nitration of a pre-formed tetrahydroisoquinoline ring or the cyclization of a nitrated phenylethylamine precursor.

1. Direct Nitration of the Tetrahydroisoquinoline Ring:

This approach involves the electrophilic substitution of a nitro group onto the aromatic ring of the THIQ scaffold. The regioselectivity of the nitration is highly dependent on the reaction conditions and the presence of protecting groups on the nitrogen atom.

Experimental Protocol: Regioselective Nitration of N-Acetyl-1,2,3,4-tetrahydroisoquinoline [1]

-

Materials: N-Acetyl-1,2,3,4-tetrahydroisoquinoline, fuming nitric acid, sulfuric acid, acetic anhydride.

-

Procedure:

-

N-Acetyl-1,2,3,4-tetrahydroisoquinoline is dissolved in acetic anhydride at 0°C.

-

A cooled mixture of fuming nitric acid and concentrated sulfuric acid is added dropwise to the solution while maintaining the temperature below 5°C.

-

The reaction mixture is stirred at low temperature for a specified duration to allow for the nitration to proceed.

-

The reaction is quenched by pouring it over crushed ice, and the precipitated product is collected by filtration.

-

The crude product is then purified by recrystallization or column chromatography to yield the desired nitro-substituted N-acetyl-tetrahydroisoquinoline. The position of the nitro group (e.g., 6-nitro or 7-nitro) is determined by spectroscopic methods like NMR.[1]

-

The acetyl protecting group can be subsequently removed by acid or base hydrolysis to yield the free nitrated tetrahydroisoquinoline.

-

2. Cyclization of Nitrated Phenylethylamines:

Classic reactions like the Pictet-Spengler and Bischler-Napieralski reactions are employed to construct the tetrahydroisoquinoline ring from nitrated phenylethylamine derivatives.

-

Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. For the synthesis of nitrated THIQs, a nitrated phenylethylamine is used as the starting material.

-

Bischler-Napieralski Reaction: This method involves the cyclization of a β-arylethylamide using a dehydrating agent like phosphorus oxychloride (POCl₃) to form a 3,4-dihydroisoquinoline, which is then reduced to the corresponding tetrahydroisoquinoline.

Experimental Protocol: Synthesis of 7-Nitro-1,2,3,4-tetrahydroisoquinoline via Bischler-Napieralski Reaction

-

Step 1: N-acylation of 2-(4-nitrophenyl)ethylamine: 2-(4-nitrophenyl)ethylamine is reacted with an acylating agent (e.g., acetyl chloride or acetic anhydride) in the presence of a base to form the corresponding N-acyl derivative.

-

Step 2: Cyclization: The N-acyl-2-(4-nitrophenyl)ethylamine is treated with a dehydrating agent such as phosphorus oxychloride (POCl₃) and heated to induce cyclization, forming 7-nitro-3,4-dihydroisoquinoline.

-

Step 3: Reduction: The resulting 3,4-dihydroisoquinoline is reduced using a reducing agent like sodium borohydride (NaBH₄) to yield 7-nitro-1,2,3,4-tetrahydroisoquinoline. The product is then purified using appropriate chromatographic techniques.

Biological Activities and Quantitative Data